AFX-9901
Descripción
AFX-9901 (CAS No. 1046861-20-4) is a boron-containing organic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structure includes a boronic acid group substituted with bromine, chlorine, and oxygen atoms, contributing to its unique physicochemical and pharmacological properties . Key characteristics include:
- Log P (octanol/water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.
- Solubility: Approximately 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions.
- Safety profile: No PAINS (pan-assay interference compounds) alerts, but one Brenk alert (related to reactive functional groups) .
AFX-9901 is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran/water solvent system at 75°C .
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AFX9901; AFX-9901; AFX 9901; |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
AFX-9901 belongs to the arylboronic acid family, which is widely studied for applications in Suzuki-Miyaura coupling reactions and as enzyme inhibitors. Below is a comparative analysis with two structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects :
- The additional oxygen atom in AFX-9901 enhances its polarity compared to the dichloro-substituted analog, improving solubility but reducing membrane permeability (log Kp = -6.21 cm/s) .
- Bromine and chlorine substituents in all three compounds contribute to electrophilic reactivity, critical for cross-coupling applications.
None of the compounds show CYP enzyme inhibition, reducing drug-drug interaction risks .
Synthetic Challenges :
- AFX-9901 requires precise stoichiometric control (e.g., potassium phosphate as a base) to avoid byproducts, whereas simpler analogs are more straightforward to synthesize .
Comparison with Functionally Similar Compounds
AFX-9901’s boronic acid group shares functional similarities with bortezomib (a proteasome inhibitor) and tavaborole (an antifungal agent). However, critical distinctions exist:
Table 2: Functional Comparison with Therapeutic Boron Compounds
| Property | AFX-9901 | Bortezomib | Tavaborole |
|---|---|---|---|
| Primary Use | Research chemical | Anticancer (multiple myeloma) | Antifungal (onychomycosis) |
| Target | Undetermined | Proteasome | Leucyl-tRNA synthetase |
| Bioavailability | 0.55 | 0.82 | 0.90 |
| Log P | 2.15 (XLOGP3) | 1.50 | 2.30 |
| Clinical Stage | Preclinical | FDA-approved | FDA-approved |
Key Findings :
Mechanistic Divergence : Unlike bortezomib and tavaborole, AFX-9901 lacks a defined biological target, limiting its therapeutic translation despite favorable physicochemical properties.
Optimization Potential: AFX-9901’s synthetic accessibility (score 2.07) is superior to bortezomib (score 4.50), suggesting easier scale-up for industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
